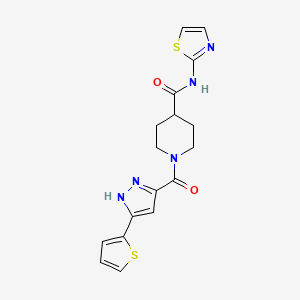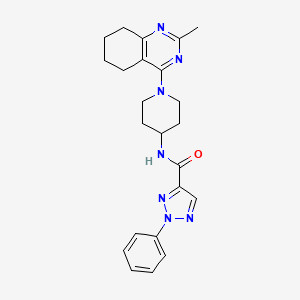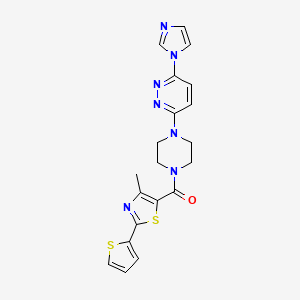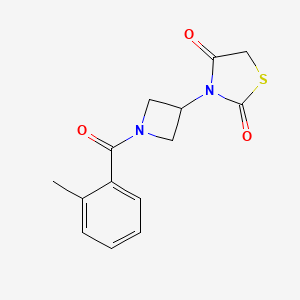![molecular formula C23H27N3O5S2 B2653187 4-[双(2-甲氧基乙基)磺酰基]-N-(5-甲基-4-苯基-1,3-噻唑-2-基)苯甲酰胺 CAS No. 391221-20-8](/img/structure/B2653187.png)
4-[双(2-甲氧基乙基)磺酰基]-N-(5-甲基-4-苯基-1,3-噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, also known as BMS-986001, is a novel small molecule drug that has gained attention in recent years due to its potential therapeutic benefits.
科学研究应用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. This reaction is widely applied in synthetic chemistry due to its mild conditions and functional group tolerance . In the context of our compound, it serves as a valuable tool for creating complex molecules.
Boron Reagents in SM Coupling
Our compound falls into the category of organoboron reagents used in SM coupling. These reagents play a crucial role in transmetalation, where nucleophilic organic groups transfer from boron to palladium. The stability and environmentally benign nature of these reagents contribute to their popularity in this reaction .
Hydromethylation via Protodeboronation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation. While not directly related to our compound, understanding such transformations broadens our knowledge of boron-based reactions .
属性
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-17-21(18-7-5-4-6-8-18)24-23(32-17)25-22(27)19-9-11-20(12-10-19)33(28,29)26(13-15-30-2)14-16-31-3/h4-12H,13-16H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSXKYJXWQAVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)

![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)


![N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2653125.png)